molecular formula C11H12O5 B1425449 3-(2-Methoxyphenyl)succinic acid CAS No. 91144-07-9

3-(2-Methoxyphenyl)succinic acid

Cat. No. B1425449
CAS RN: 91144-07-9
M. Wt: 224.21 g/mol
InChI Key: HKZGQIHZFKTWPN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyphenyl)succinic acid is represented by the formula C11H12O5 . The InChI code for this compound is 1S/C11H12O5/c1-16-8-4-2-3-7(5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

3-(2-Methoxyphenyl)succinic acid is a white to yellowish powder. It has a molecular weight of 224.21 g/mol .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

3-(2-Methoxyphenyl)succinic acid, through its derivatives, plays a role in the synthesis of pharmaceutical intermediates. For example, the synthesis of 4-(P Methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, a new pharmaceutical intermediate, involves a process starting from anisole and succinic acid derivatives. This process includes Friedel-Crafts reaction, condensation, dehydration, and hydrolysis steps, yielding a high purity product (Yu Ma, 2000) Synthesis of 4-(P Methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic Acid.

Production of Co-polyesters and Biopolymers

Succinic acid derivatives are also significant in the production of biopolymers. Research on the biosynthesis of the 3-hydroxyvalerate monomer from succinic acid by Rhodococcus ruber highlights its importance in producing co-polyesters, such as polyhydroxyalkanoate (PHA), a biodegradable plastic. This process includes the transformation of succinic acid into valuable biopolymer components, showcasing its utility in sustainable material production (D. Williams et al., 2004) Production of a co-polyester of 3-hydroxybutyric acid and 3-hydroxyvaleric acid from succinic acid by Rhodococcus ruber: biosynthetic considerations.

Aromatic Polyesters from Biosuccinic Acid

The conversion of succinic acid to aromatic polyesters demonstrates its application in creating materials with varying thermal properties. The synthesis of aromatic monomers like 2,5-dihydroxyterephthalic acid and 2,5-dimethoxyterephthalic acid from succinic acid and their subsequent polymerization with diols of different lengths result in polyesters with diverse glass transition temperatures. This variability indicates the potential of succinic acid derivatives in the engineering of materials with tailored thermal properties (Gabriel N. Short et al., 2018) Aromatic Polyesters from Biosuccinic Acid.

Metabolic Engineering for Succinic Acid Production

Succinic acid's role as a precursor in the synthesis of industrially important chemicals has led to research on its biological production from renewable resources. Metabolic engineering strategies have been developed to improve strain performance for succinic acid production, highlighting its importance in sustainable chemical manufacturing. These efforts aim to create efficient biosynthesis processes for succinic acid, leveraging its potential as a sustainable platform chemical (M. Jiang et al., 2017) Progress of succinic acid production from renewable resources: Metabolic and fermentative strategies.

Safety And Hazards

The safety data sheet for succinic acid, a related compound, indicates that it causes serious eye damage and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(2-methoxyphenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-16-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZGQIHZFKTWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)butanedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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